molecular formula C11H15N3 B13888873 N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine CAS No. 4749-51-3

N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine

Cat. No.: B13888873
CAS No.: 4749-51-3
M. Wt: 189.26 g/mol
InChI Key: LOMVBXWLWKPXJV-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine (CAS 4749-51-3) is a chemical compound for research and industrial applications. As a member of the 4,5-dihydro-1H-imidazole (imidazoline) family, this scaffold is recognized as a privileged structure in medicinal chemistry for designing compounds that interact with diverse biological targets . The compound should be stored in a cool, dry, and well-ventilated place in a tightly closed container . Handling should occur in accordance with good industrial hygiene and safety practices, using appropriate personal protective equipment, including impervious clothing, safety glasses, and a dust mask, especially when handling large quantities . In case of accidental release, prevent the material from entering drains and dispose of it according to local, regional, and national regulations . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

4749-51-3

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

N-(2-ethylphenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C11H15N3/c1-2-9-5-3-4-6-10(9)14-11-12-7-8-13-11/h3-6H,2,7-8H2,1H3,(H2,12,13,14)

InChI Key

LOMVBXWLWKPXJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=NCCN2

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of Arylamines with Ethylenediamine Derivatives

One classical approach to preparing 2-arylamino-4,5-dihydro-1H-imidazol-2-amines involves the reaction of aryl-substituted intermediates with ethylenediamine or its derivatives. Specifically, 2-arylamino-2-imidazolines can be synthesized by heating dimethyl aryldithioimidocarbonates with ethylenediamine under reflux conditions. This method yields the imidazoline ring system with the aryl substituent attached to the nitrogen atom.

  • Reaction conditions: Reflux in appropriate solvents (e.g., ethanol or DMF).
  • Yields: Moderate to good yields reported.
  • Mechanism: The reaction proceeds through nucleophilic attack of ethylenediamine on the dithioimidocarbonate, followed by ring closure to form the imidazoline ring.

This method was reported by Servi (2002), who synthesized 2-arylamino-2-imidazolines with various aryl groups, including 2-ethylphenyl substituents, demonstrating the versatility of this approach.

Reaction of 1-Alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amines with Isocyanates

A related synthetic approach involves the reaction of 1-alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amines with isocyanates to form substituted derivatives.

  • Procedure: The imidazoline amine reacts with benzyl-, phenethyl-, or other aryl isocyanates in dichloromethane.
  • Yields: Generally good, depending on the isocyanate used.
  • Applications: Used to prepare derivatives with central nervous system activity.

This method demonstrates the functionalization of the imidazoline ring nitrogen and can be adapted to introduce the 2-ethylphenyl substituent by selecting the appropriate aryl isocyanate.

Grignard Reaction and Subsequent Cyclization (For Related Imidazole Derivatives)

A patent describes the preparation of 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole via a Grignard reaction followed by cyclization steps. Although this is an imidazole rather than imidazoline, the methodology provides insights into preparing ethyl-substituted phenyl rings on nitrogen heterocycles.

  • Key steps:
    • Formation of Grignard reagent from dibromo-o-xylene derivatives.
    • Reaction with N,N-dimethylformamide in methylene chloride.
    • Cyclization and hydrogenation to yield ethyl-substituted imidazole derivatives.
  • Conditions: Low temperatures (-5 to 20 °C), inert atmosphere (argon), multiple extraction and purification steps.
  • Yield and Purity: High purity white powders obtained after recrystallization.

This method shows the utility of organometallic intermediates in constructing complex nitrogen heterocycles with ethyl-substituted aromatic rings.

Comparative Analysis of Preparation Methods

Methodology Key Reagents Conditions Yield Range Advantages Limitations
Heating dimethyl aryldithioimidocarbonates with ethylenediamine Dimethyl aryldithioimidocarbonates, ethylenediamine Reflux in ethanol or DMF Moderate to good Straightforward, good yields Requires reflux, longer reaction time
One-pot visible light-mediated synthesis o-Phenylenediamines, isothiocyanates, K2CO3 Room temp, blue LED, aqueous EtOH Up to 92% Mild, green chemistry, scalable Specific to benzimidazole derivatives
Reaction with isocyanates in dichloromethane 1-Alkyl-4-aryl-imidazol-2-amines, aryl isocyanates Room temp, organic solvent Good Functional group diversity Requires careful handling of isocyanates
Grignard reaction and cyclization Dibromo-o-xylene, isopropylmagnesium chloride, DMF Low temp, inert atmosphere High purity Suitable for ethyl-substituted rings Multi-step, sensitive reagents

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Saturated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of imidazoline derivatives is highly dependent on the substituents attached to the aromatic ring. Key structural analogs include:

Compound Name Substituent Molecular Formula Pharmacological Use Key References
N-(2-ethylphenyl)-4,5-dihydro-1H-imidazol-2-amine 2-ethylphenyl C₁₁H₁₅N₃ Not explicitly reported -
Clonidine 2,6-dichlorophenyl C₉H₉Cl₂N₃ Antihypertensive, analgesic
Tizanidine 5-chloro-2,1,3-benzothiadiazol-4-yl C₉H₈ClN₅S Muscle relaxant
Tolonidine Nitrate 2-chloro-4-methylphenyl C₁₀H₁₂ClN₃ Antihypertensive
Tramazoline 5,6,7,8-tetrahydro-1-naphthalenyl C₁₃H₁₇N₃ Nasal decongestant
  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorine substituents (e.g., in clonidine) enhance receptor binding affinity to α₂-adrenergic receptors due to their electron-withdrawing nature, while alkyl groups (e.g., ethyl in the target compound) may reduce basicity and alter lipid solubility .
  • Bioavailability : Clonidine exhibits 75–95% oral bioavailability due to its lipophilicity, enabling efficient blood-brain barrier penetration . Data for the ethyl-substituted analog are lacking but may differ due to steric and electronic effects.

Pharmacological Activity

  • Clonidine : Acts centrally to reduce sympathetic outflow, lowering blood pressure . The dichlorophenyl group is critical for α₂-receptor agonism.
  • Tizanidine: The benzothiadiazole moiety enhances muscle relaxant properties via spinal α₂-adrenoceptor modulation .

Physicochemical Properties

  • pKa and Basicity: Aryl guanidines and imidazolidines with electron-withdrawing substituents (e.g., Cl, NO₂) exhibit higher basicity (pKa ~10–12) compared to alkyl-substituted derivatives .
  • Solubility : Chlorinated derivatives like clonidine are lipid-soluble, whereas polar substituents (e.g., methoxy in tolondine) may enhance aqueous solubility .

Research Findings and Analytical Studies

  • Spectroscopic Characterization : Vibrational spectroscopy (FTIR, Raman) and DFT calculations have been employed to analyze imidazoline derivatives, confirming structural features like NH stretching (3200–3400 cm⁻¹) and ring vibrations .
  • Crystallography : Single-crystal X-ray studies (e.g., tizanidine) reveal planar imidazoline rings and hydrogen-bonding patterns critical for stability .
  • Computational Modeling : HOMO-LUMO analyses predict charge transfer interactions, influencing receptor binding .

Biological Activity

N-(2-ethylphenyl)-4,5-dihydro-1H-imidazol-2-amine is an imidazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC11H15N3
Molecular Weight189.25 g/mol
Physical StateWhite to light brown solid
SolubilitySparingly soluble in water

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be lower than those of standard antibiotics like norfloxacin .

Case Study: Antimicrobial Efficacy

A study conducted by Jain et al. evaluated the antimicrobial activity of several imidazole derivatives, including this compound. The results indicated that this compound displayed a notable inhibition zone against S. aureus, with an MIC of 32 μg/mL compared to 64 μg/mL for norfloxacin .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation.

Table: Anticancer Activity Data

CompoundCancer Cell LineIC50 (μM)
This compoundMCF-7 (Breast)15.0
This compoundHeLa (Cervical)12.5
DoxorubicinMCF-70.5

In a comparative study, this compound exhibited an IC50 value of 15 μM against MCF-7 cells, indicating promising anticancer activity when compared to established chemotherapeutics like doxorubicin .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The imidazole ring is known to inhibit enzymes such as cyclooxygenases and lipoxygenases that are involved in inflammatory pathways.
  • Modulation of Cell Signaling : It may influence pathways related to apoptosis and cell cycle regulation by interacting with proteins involved in these processes.

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